molecular formula C11H21NO4 B8217256 tert-butyl (3S)-3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

tert-butyl (3S)-3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8217256
M. Wt: 231.29 g/mol
InChI Key: BZUJNOSCUZJLSA-NSHDSACASA-N
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Description

tert-Butyl (3S)-3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3. It is a piperidine derivative, which is a class of organic compounds commonly used in the synthesis of pharmaceuticals and other bioactive molecules. The compound features a tert-butyl group, a hydroxy group, and a hydroxymethyl group attached to a piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis routes, including enantioselective reactions to ensure the desired stereochemistry. The use of advanced technologies such as flow microreactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3S)-3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (3S)-3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in biological research to study the effects of piperidine derivatives on biological systems. It can serve as a building block for the synthesis of bioactive molecules that interact with specific biological targets .

Medicine: In medicine, this compound is used as a pharmaceutical intermediate. It is involved in the synthesis of drugs that target various diseases, including neurological disorders and infections .

Industry: In the industrial sector, the compound is used in the production of fine chemicals and specialty materials. Its versatility and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a precursor to bioactive molecules that modulate biological pathways. The hydroxy and hydroxymethyl groups play a crucial role in its reactivity and interaction with enzymes and receptors .

Comparison with Similar Compounds

  • tert-Butyl (3S)-3-hydroxypiperidine-1-carboxylate
  • tert-Butyl (3S)-3-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl (3S)-3-hydroxymethylpiperidine-1-carboxylate

Uniqueness: tert-Butyl (3S)-3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of both hydroxy and hydroxymethyl groups on the piperidine ring. This dual functionality allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

tert-butyl (3S)-3-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-5-11(15,7-12)8-13/h13,15H,4-8H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUJNOSCUZJLSA-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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